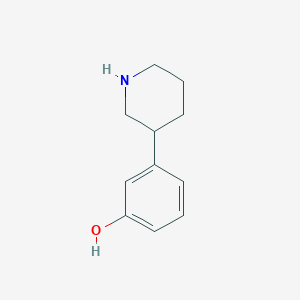

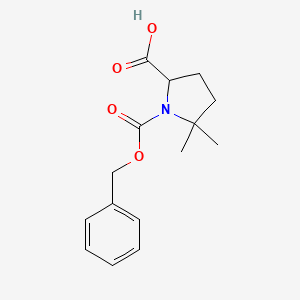

(E)-3-(6-Methylpyridin-2-YL)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, the carbon-carbon double bond (which gives it the (E) configuration), and the carboxylic acid group. These functional groups would dictate the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in “(E)-3-(6-Methylpyridin-2-YL)acrylic acid”. For example, the presence of a carboxylic acid group suggests that it would be able to form hydrogen bonds, which could affect its solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Molecular Engineering for Solar Cell Applications

Novel organic sensitizers, which include donor, electron-conducting, and anchoring groups, have been engineered at the molecular level for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. This demonstrates the potential of incorporating "(E)-3-(6-Methylpyridin-2-yl)acrylic acid" derivatives in solar energy conversion technologies (Sanghoon Kim et al., 2006).

Polyacrylamide Substrates in Cell Mechanobiology

Acrylic acid is used to functionalize polyacrylamide substrates for protein patterning, which is crucial in cell mechanobiology research. This method provides precise control over the geometric and mechanical factors that cells perceive, highlighting the role of acrylic acid derivatives in developing advanced research tools (M. Poellmann & A. W. Wagoner Johnson, 2013).

Mucoadhesive Films for Ocular Delivery

Poly(acrylic acid) and methylcellulose have been used to form mucoadhesive films for ocular drug delivery. The study showcases the potential of acrylic acid derivatives in pharmaceutical formulations, especially for treating conditions like keratoconus by facilitating corneal cross-linking (O. Khutoryanskaya et al., 2014).

Surface Modification for Enhanced Pervaporation

Acrylic acid vapor plasma treatment has been used to modify the surface properties of polyurethane membranes, improving their efficiency in the pervaporation process. This modification technique enhances the separation selectivity and demonstrates the importance of surface engineering in membrane technologies (D. Weibel et al., 2007).

Biosynthetic Pathways for Acrylic Acid Production

A novel biosynthetic pathway has been developed for the production of acrylic acid from glucose in Escherichia coli. This pathway demonstrates the potential of metabolic engineering for sustainable production of industrially important chemicals, including acrylic acid (Yoo-Sung Ko et al., 2020).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether “(E)-3-(6-Methylpyridin-2-YL)acrylic acid” has any biological activity, it’s not possible to provide a mechanism of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(6-methylpyridin-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDFMVILQPHNQE-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(6-Methylpyridin-2-YL)acrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2935656.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)

![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)

![N-(4-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)

![2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2935675.png)